

structure of potassium (3-nitrophenyl)trifluoroborate

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Compound of Interest

Compound Name: *potassium trifluoro-(3-nitrophenyl)boranuide*

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An In-depth Technical Guide to the Structure, Synthesis, and Application of Potassium (3-nitrophenyl)trifluoroborate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (3-nitrophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron salt that has emerged as a versatile and valuable reagent in modern organic synthesis. As a protected form of 3-nitrophenylboronic acid, it offers significant advantages in handling, stability, and reactivity, particularly as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive examination of its molecular and electronic structure, detailed protocols for its characterization and synthesis, and an exploration of its reactivity and applications, grounded in established scientific literature.

Introduction: The Rise of Organotrifluoroborates

Transition metal-catalyzed cross-coupling reactions are foundational to the construction of complex organic molecules, with the Suzuki-Miyaura reaction being a preeminent method for forming carbon-carbon bonds.^[1] While boronic acids are the conventional nucleophilic partners in these reactions, their inherent instability—including tendencies toward dehydration to form cyclic boroxines and susceptibility to protodeboronation—can complicate their use and stoichiometry.^[2]

Potassium organotrifluoroborates, with the general formula $K[B(F)_{3-n}C_6H_4R_n]$, have overcome many of these limitations.^[3] Their tetracoordinate boron center renders them significantly more stable to air, moisture, and chromatography than their boronic acid counterparts.^{[1][2]} This stability allows for precise stoichiometry and indefinite storage without special precautions.^{[2][4]} Potassium (3-nitrophenyl)trifluoroborate, the subject of this guide, incorporates an electron-withdrawing nitro group, making it a key building block for introducing this functionality into complex scaffolds, particularly in the synthesis of pharmacologically active compounds and advanced materials.^{[1][5]}

Molecular and Electronic Structure

The chemical structure of potassium (3-nitrophenyl)trifluoroborate (Molecular Formula: $C_6H_4BF_3KNO_2$) is that of an ionic salt, composed of a potassium cation (K^+) and a (3-nitrophenyl)trifluoroborate anion ($[m-O_2NC_6H_4BF_3]^-$).^{[5][6]}

- **Boron Center:** The core of the anion features a boron atom bonded to three fluorine atoms and one carbon atom from the phenyl ring. This arrangement results in a tetrahedral geometry around the boron center, a key feature of its stability compared to the trigonal planar geometry of boronic acids.
- **Bonding:** The B-C bond is a stable covalent bond. The three B-F bonds are highly polarized and contribute to the overall anionic charge.
- **Electronic Effects:** The phenyl ring is substituted with a nitro group ($-NO_2$) at the meta position. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing the compound's reactivity in cross-coupling reactions.^[7]

Diagram 1: Ionic Structure of Potassium (3-nitrophenyl)trifluoroborate.

Spectroscopic and Physical Characterization

Definitive characterization of potassium (3-nitrophenyl)trifluoroborate relies on a combination of spectroscopic methods and physical property measurements. The data presented below are based on established literature values.^{[8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure in solution. A study by Silva et al. provides comprehensive spectral data for a range of organotrifluoroborates, including the 3-nitro derivative.[8][9]

Nucleus	Solvent	Chemical Shift (δ , ppm)	Key Features
^1H NMR	DMSO-d ₆	8.20 (s, 1H), 8.01 (d, 1H), 7.78 (d, 1H), 7.51 (t, 1H)	Distinct aromatic signals corresponding to the substituted phenyl ring.
^{13}C NMR	DMSO-d ₆	160 (br), 147.9, 134.4, 128.7, 122.9, 118.4	The signal for the carbon atom directly bonded to boron is characteristically broad due to quadrupolar relaxation of the ^{11}B nucleus.[9]
^{11}B NMR	DMSO-d ₆	3.2-3.6	A single, relatively sharp peak confirming the tetracoordinate boron environment, often showing coupling to fluorine.[8]
^{19}F NMR	DMSO-d ₆	-137.9	A single resonance, often a quartet, due to coupling with the ^{11}B nucleus, confirming the three equivalent fluorine atoms.[9]

Physical Properties

Property	Value	Source
CAS Number	192863-40-4	[10]
Molecular Weight	229.01 g/mol	[5]
Appearance	White to off-white solid	[11]
Melting Point	~260 °C	[10]
Solubility	High solubility in polar solvents like methanol, acetone, and DMSO; sparingly soluble in water. [8]	

Synthesis and Purification

The most direct and widely adopted method for synthesizing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[\[3\]](#)[\[12\]](#) This method is efficient, uses inexpensive reagents, and typically results in high yields of the pure product after recrystallization.[\[2\]](#)

Standard Synthesis Protocol

This protocol is adapted from general procedures established for aryltrifluoroborates.[\[4\]](#)[\[9\]](#)

Step 1: Reaction Setup

- In a polyethylene or PTFE flask (to prevent etching by HF, which can be slowly released), dissolve 3-nitrophenylboronic acid (1.0 equiv) in methanol.
- In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~3.0-4.0 equiv).

Step 2: Formation of the Trifluoroborate Salt

- While stirring the boronic acid solution vigorously at room temperature, add the KHF₂ solution dropwise.

- A thick white precipitate of the potassium trifluoroborate salt will form almost immediately.
- Continue stirring the resulting slurry for 1-2 hours at room temperature to ensure the reaction goes to completion.

Step 3: Isolation and Purification

- Remove the solvent under reduced pressure (rotary evaporation).
- The resulting solid residue is then washed thoroughly with a suitable organic solvent (e.g., hot acetone) in which the product is soluble but inorganic salts are not.^[9]
- Filter the solution to remove any insoluble inorganic byproducts.
- Concentrate the filtrate and precipitate the final product by adding a non-polar solvent like diethyl ether.
- Collect the crystalline solid by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.

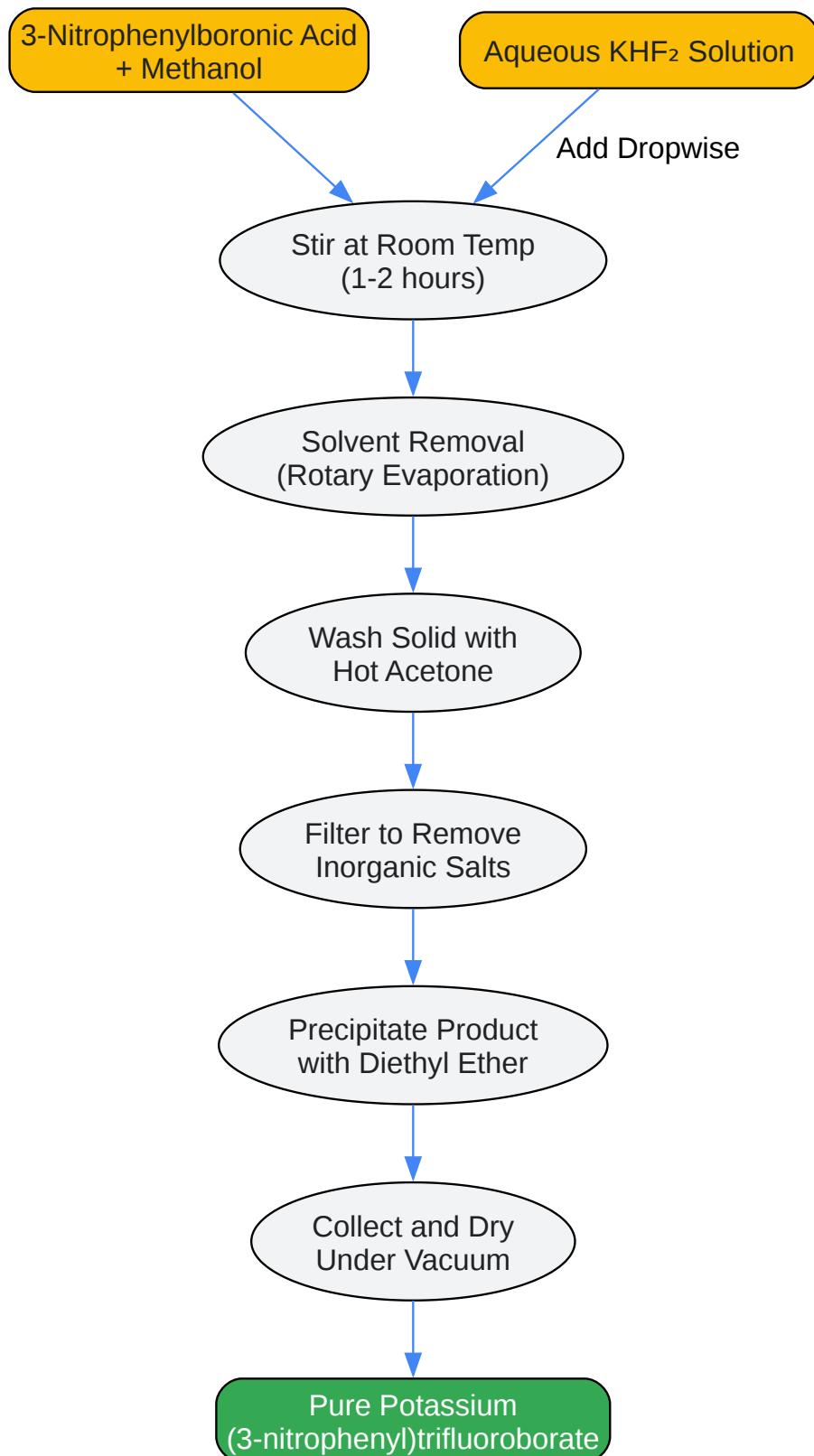
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Diagram 2: General workflow for the synthesis of potassium (3-nitrophenyl)trifluoroborate.

Reactivity and Applications in Organic Synthesis

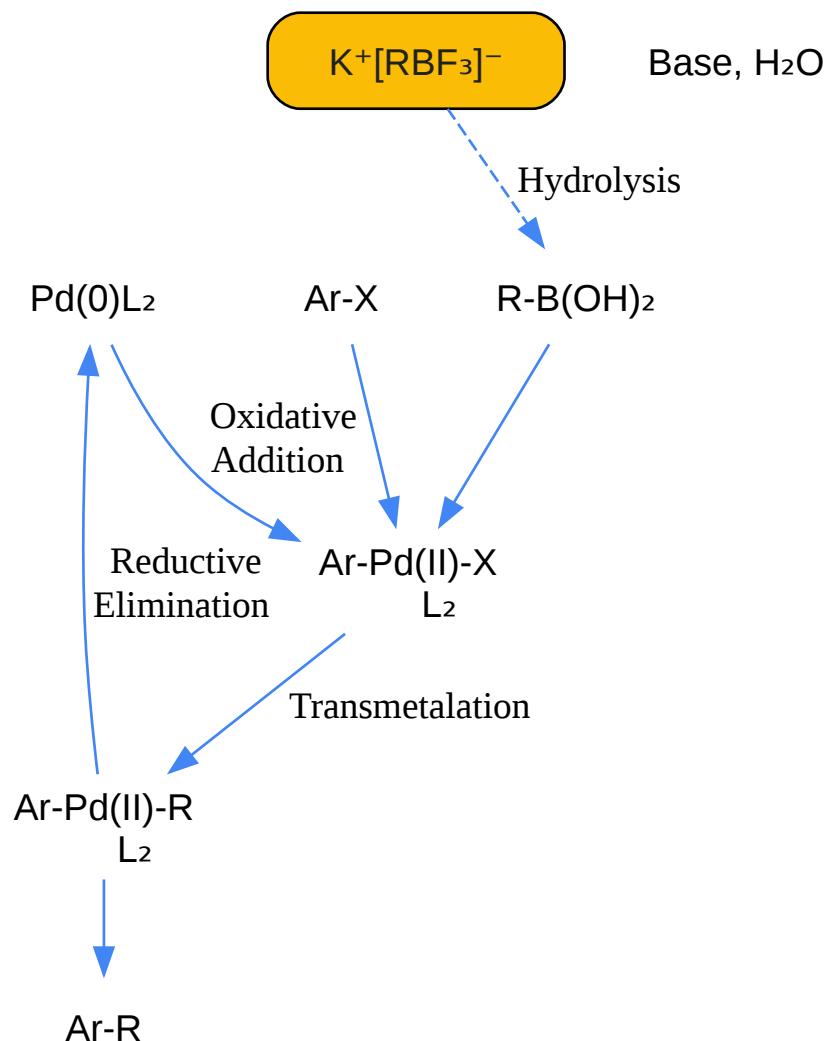
The primary utility of potassium (3-nitrophenyl)trifluoroborate is as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions.^[7] Its stability allows it to tolerate a wide range of functional groups and reaction conditions that might be incompatible with the corresponding boronic acid.^[13]

Mechanism in Suzuki-Miyaura Coupling

While the trifluoroborate salt itself is stable, it is generally accepted that it serves as a precursor to the active boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura reaction.^{[3][14]} The slow, in-situ hydrolysis to the boronic acid is advantageous as it maintains a low concentration of the active species, minimizing undesirable side reactions like homocoupling.^[14]

The catalytic cycle proceeds as follows:

- Oxidative Addition: The active Pd(0) catalyst adds to an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
- Hydrolysis: The $[RBF_3]K$ salt hydrolyzes in the presence of a base to form the corresponding boronic acid, $RB(OH)_2$.
- Transmetalation: The organic group (R) is transferred from the boronic acid to the Pd(II) complex, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Diagram 3: Role of organotrifluoroborate in the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of potassium (3-nitrophenyl)trifluoroborate with an aryl bromide.^[7]

Reagents:

- Potassium (3-nitrophenyl)trifluoroborate (1.2-1.5 equiv)
- Aryl bromide (1.0 equiv)

- Palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})\cdot\text{CH}_2\text{Cl}_2$, 1-3 mol%)
- Base (e.g., Cs_2CO_3 or K_3PO_4 , 3.0 equiv)
- Solvent (e.g., $\text{i-PrOH/H}_2\text{O}$ or $\text{THF/H}_2\text{O}$ mixture)

Procedure:

- To a reaction vessel, add the aryl bromide, potassium (3-nitrophenyl)trifluoroborate, palladium catalyst, and base.
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC/MS).
- Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Conclusion

Potassium (3-nitrophenyl)trifluoroborate stands as a superior alternative to its corresponding boronic acid, offering enhanced stability, ease of handling, and robust performance in chemical synthesis. Its well-defined structure, characterized by a stable tetracoordinate boron center, underpins its utility. Through straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, it provides a reliable method for incorporating the 3-nitrophenyl moiety into diverse molecular architectures, making it an indispensable tool for professionals in chemical research and drug development.

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